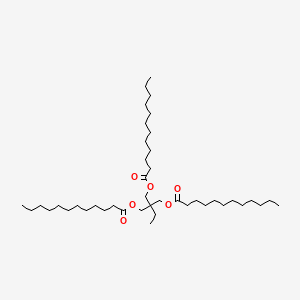

Trimethylolpropane trilaurate

Description

Properties

CAS No. |

25268-73-9 |

|---|---|

Molecular Formula |

C42H80O6 |

Molecular Weight |

681.1 g/mol |

IUPAC Name |

2,2-bis(dodecanoyloxymethyl)butyl dodecanoate |

InChI |

InChI=1S/C42H80O6/c1-5-9-12-15-18-21-24-27-30-33-39(43)46-36-42(8-4,37-47-40(44)34-31-28-25-22-19-16-13-10-6-2)38-48-41(45)35-32-29-26-23-20-17-14-11-7-3/h5-38H2,1-4H3 |

InChI Key |

GSAHAZJWNMHSNI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCCCCCCC)COC(=O)CCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCCCCCCC)COC(=O)CCCCCCCCCCC |

Other CAS No. |

25268-73-9 |

Origin of Product |

United States |

Synthetic Pathways and Esterification Catalysis of Trimethylolpropane Trilaurate

Direct Esterification of Trimethylolpropane (B17298) with Lauric Acid

The most conventional method for synthesizing trimethylolpropane trilaurate is the direct esterification of trimethylolpropane (TMP) with three equivalents of lauric acid. This reaction involves the formation of three ester bonds with the elimination of three molecules of water. To drive the reaction towards completion, the water by-product is typically removed continuously, often through azeotropic distillation or by applying a vacuum. asianpubs.org

Homogeneous acid catalysts are widely employed in esterification due to their high activity and accessibility. These catalysts, being in the same phase as the reactants, effectively protonate the carbonyl oxygen of the lauric acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of trimethylolpropane. researchgate.net Common homogeneous acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TSA), and certain organometallic compounds like stannous octoate. google.comresearchgate.net While effective in achieving high conversion rates, a significant drawback of homogeneous catalysts is the difficulty in their separation from the final product, often requiring neutralization and extensive washing steps, which can generate considerable wastewater. researchgate.netgoogle.com

To overcome the challenges associated with homogeneous catalysts, heterogeneous solid acid catalysts have been developed and utilized. These catalysts, such as ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfated metal oxides, exist in a different phase from the reaction mixture. mdpi.compreprints.org This physical distinction allows for easy separation of the catalyst from the product mixture by simple filtration, enabling catalyst recycling and reducing downstream purification costs. preprints.org Solid acid catalysts provide active sites for the esterification reaction to occur on their surface. Their porous structure can also offer shape selectivity, potentially favoring the formation of the desired triester over mono- and di-ester intermediates. Studies have shown that heterogeneous catalysts can achieve high conversion rates, sometimes comparable to their homogeneous counterparts, while offering significant environmental and process advantages. mdpi.compreprints.org

The yield and purity of this compound are significantly influenced by several key reaction parameters. Optimizing these conditions is essential for maximizing the formation of the desired triester and minimizing residual reactants and by-products.

Molar Ratio: A stoichiometric molar ratio of 3:1 (lauric acid to TMP) is required. However, using a slight excess of lauric acid (e.g., 4:1) can help to drive the reaction towards the complete esterification of all three hydroxyl groups on the TMP molecule. asianpubs.org

Temperature: The reaction is typically conducted at elevated temperatures, often between 110°C and 150°C, to increase the reaction rate. asianpubs.orggoogle.com However, excessively high temperatures must be avoided to prevent side reactions or product degradation.

Catalyst Concentration: The amount of catalyst used affects the reaction kinetics. Higher catalyst loading generally leads to faster reaction times, but also increases costs and the potential for side reactions. Typical concentrations range from 0.5% to 2% by weight of the reactants. asianpubs.orgresearchgate.net

Reaction Time and Water Removal: The reaction is monitored over several hours until the desired conversion is achieved, which is often determined by measuring the acid value of the reaction mixture. google.com Efficient and continuous removal of the water by-product under vacuum is critical to shift the equilibrium towards the formation of the triester, resulting in higher yields. asianpubs.orggoogle.com

Table 1: Effect of Reaction Parameters on this compound Synthesis via Direct Esterification| Parameter | Condition Range | Effect on Yield and Purity |

|---|---|---|

| Molar Ratio (Lauric Acid:TMP) | 3:1 to 4.4:1 | An excess of lauric acid promotes higher conversion to the triester and reduces the final acid value. google.com |

| Temperature | 80°C - 150°C | Higher temperatures increase the reaction rate, but may require optimization to prevent side reactions. asianpubs.orggoogle.com |

| Catalyst | 0.5% - 2% (w/w) | Increased catalyst concentration accelerates the reaction. The choice between homogeneous (e.g., H₂SO₄) and heterogeneous (e.g., resins) catalysts affects purification. asianpubs.orgresearchgate.net |

| Pressure | Atmospheric to Vacuum (e.g., 50 Pa) | Applying a vacuum is crucial for removing water, shifting the equilibrium and driving the reaction to completion for a higher yield. google.com |

| Reaction Time | 3 - 8 hours | Longer reaction times generally lead to higher conversion, as indicated by a lower acid value of the product. google.comdss.go.th |

Transesterification Routes for this compound Production

An alternative pathway to direct esterification is transesterification. In this process, trimethylolpropane reacts with an ester of lauric acid, typically a methyl ester (fatty acid methyl ester or FAME), to form this compound and a volatile alcohol by-product, such as methanol (B129727). dss.go.thfrontiersin.org Similar to direct esterification, the removal of the methanol by-product is essential to drive the reaction forward. dss.go.th

Biocatalysis using enzymes, particularly lipases, has emerged as a greener alternative for ester synthesis. nih.gov Lipases are enzymes that catalyze the hydrolysis of fats in nature but can be used to catalyze esterification and transesterification reactions under non-aqueous conditions. nih.gov Immobilized lipases, such as Candida antarctica lipase (B570770) B (commercially available as Novozym 435), are frequently used as they offer high selectivity and can be easily recovered and reused. ijcce.ac.irlu.se Enzymatic synthesis proceeds under milder reaction conditions (e.g., lower temperatures) compared to conventional chemical catalysis, which minimizes energy consumption and the formation of unwanted by-products. dss.go.thijcce.ac.ir Studies have demonstrated high conversion rates of fatty acid methyl esters to trimethylolpropane esters, with some processes achieving up to 99% conversion. ijcce.ac.irijcce.ac.ir

Table 2: Comparison of Lipase Biocatalysts in Transesterification| Lipase Catalyst | Source Organism | Achieved FAME Conversion | Triester Content in Product | Reference |

|---|---|---|---|---|

| Novozym 435 | Candida antarctica | 99% | 89% | ijcce.ac.irijcce.ac.ir |

| Lipozyme TL IM | Thermomyces lanuginosus | 83% | Not specified, high diester (86%) | ijcce.ac.irijcce.ac.ir |

| Candida rugosa lipase | Candida rugosa | Up to 98% (total ester conversion) | ~70% | dss.go.th |

Transesterification can also be efficiently catalyzed by alkaline catalysts, such as sodium methoxide (B1231860), potassium hydroxide, or potassium carbonate. researchgate.netnih.gov These catalysts are generally more active than acid catalysts and allow the reaction to proceed at a faster rate and at lower temperatures. The mechanism involves the formation of an alkoxide from trimethylolpropane, which then acts as a potent nucleophile, attacking the carbonyl carbon of the laurate methyl ester.

Process optimization is critical for maximizing the yield of the triester. Key parameters include:

Temperature: Reactions are often conducted between 85°C and 120°C. dss.go.th

Pressure: A reduced pressure is vital for the continuous removal of methanol, which is crucial for achieving high conversion. dss.go.th

Molar Ratio: An excess of the fatty acid methyl ester is typically used to ensure complete conversion of the trimethylolpropane. researchgate.net

Catalyst: The choice and concentration of the alkaline catalyst must be carefully controlled to prevent soap formation, which can complicate product purification. researchgate.net

The successful synthesis of trimethylolpropane esters using potassium carbonate as a catalyst has been reported, highlighting the effectiveness of this approach. researchgate.netnih.gov

Feedstock Variability: Fatty Acid Methyl Esters from Renewable Resources

The synthesis of this compound can be adapted to utilize fatty acid methyl esters (FAMEs) derived from a variety of renewable resources, offering a more sustainable alternative to traditional fatty acid feedstocks. This approach aligns with the growing emphasis on green chemistry and the utilization of bio-based materials. The primary renewable sources for lauric acid, and subsequently its methyl ester, are vegetable oils such as coconut oil and palm kernel oil, which naturally contain high percentages of lauric acid. researchgate.net Beyond these traditional sources, research is exploring the potential of microbial systems, such as algae, for the production of lauric acid, which could provide a more controlled and potentially higher-yielding source in the future. researchgate.netresearchgate.netyoutube.com

The transesterification of FAMEs with trimethylolpropane is a common method for producing trimethylolpropane esters. This reaction can be catalyzed by both chemical and enzymatic catalysts. Chemical catalysts, such as sodium methoxide, are effective but often require high temperatures and can lead to the formation of byproducts. uni-oldenburg.de Enzymatic catalysis, typically employing lipases, offers a milder and more selective alternative. For instance, studies have shown high conversion rates of FAMEs from waste edible oil to trimethylolpropane esters using immobilized lipases like Novozyme 435 and Lipozyme TL IM. researchgate.netijcce.ac.ir Research has demonstrated that under optimized conditions, including controlled temperature and reduced pressure to remove the methanol byproduct, near-complete conversion to trimethylolpropane esters can be achieved. tandfonline.com

The use of FAMEs from diverse renewable feedstocks introduces variability in the fatty acid composition, which can influence the properties of the final this compound product. While lauric acid is the target fatty acid, other fatty acids present in the feedstock will also be incorporated into the final ester mixture. This necessitates careful selection and purification of the FAME feedstock to ensure the desired product characteristics are met.

Table 1: Comparison of Catalytic Methods for Trimethylolpropane Ester Synthesis from FAMEs

| Catalyst Type | Catalyst Example | Reaction Conditions | Conversion Rate | Key Findings |

| Chemical | Sodium Methoxide | High temperature (e.g., 130°C), reduced pressure | Up to 98% | Effective but can lead to byproducts. uni-oldenburg.de |

| Enzymatic | Novozyme 435 | Milder temperature (e.g., 70°C), reduced pressure | Up to 99% | High selectivity and conversion under optimized conditions. researchgate.netijcce.ac.ir |

| Enzymatic | Lipozyme TL IM | Milder temperature | 83% | Demonstrates the variability in efficiency among different lipases. researchgate.netijcce.ac.ir |

Chemical Modification and Derivatization Strategies

The inherent structure of this compound, with its three saturated fatty acid chains, provides opportunities for chemical modification to introduce new functionalities and create more complex molecular architectures. These strategies aim to tailor the physical and chemical properties of the ester for specific applications.

Epoxidation and Subsequent Ring-Opening Reactions for Branched Structures

While lauric acid is a saturated fatty acid and therefore lacks double bonds for direct epoxidation, a potential derivatization strategy involves the introduction of unsaturation into the fatty acid chains prior to esterification, or the use of a mixed feedstock containing unsaturated fatty acids. Should an unsaturated analogue of this compound be synthesized, epoxidation of the double bonds can be carried out, typically using a peracid. This reaction converts the double bonds into reactive oxirane (epoxide) rings.

The subsequent ring-opening of these epoxide groups can be achieved using various nucleophiles, leading to the formation of branched structures. This process is a versatile method for introducing hydroxyl groups and other functionalities onto the fatty acid backbone. The ring-opening can be catalyzed by both acids and bases. youtube.com For instance, reacting an epoxidized fatty acid ester with an alcohol in the presence of a catalyst like a salt of tetrafluoroboric acid can lead to the formation of a polyol. google.comgoogle.com This introduction of branching and hydroxyl groups can significantly alter the viscosity, polarity, and reactivity of the resulting molecule, opening up possibilities for its use as a polyol in polyurethane synthesis or as a precursor for other complex esters.

Hyperbranched Ester Synthesis for Targeted Molecular Architecture

Trimethylolpropane itself is a key building block in the synthesis of hyperbranched polyesters due to its three reactive hydroxyl groups. tandfonline.comacs.org This principle can be extended to create hyperbranched structures using this compound as a core molecule, assuming some of the ester linkages can be selectively hydrolyzed or transesterified to provide reactive sites.

A more direct approach involves the synthesis of hyperbranched polyesters where trimethylolpropane acts as the B3-type monomer (a molecule with three functional groups of one type) and a dicarboxylic acid serves as the A2-type monomer (a molecule with two functional groups of another type). tandfonline.comacs.org By controlling the stoichiometry of the A2 and B3 monomers, it is possible to synthesize soluble hyperbranched polyesters with a high degree of branching and a large number of terminal functional groups. tandfonline.com For example, the polycondensation of trimethylolpropane with adipic acid or isophthalic acid has been shown to produce hyperbranched polyesters with varying molecular weights and degrees of branching. researchgate.nettandfonline.comacs.org

These hyperbranched structures, built upon a trimethylolpropane core, can be further functionalized at their numerous terminal groups to create materials with tailored properties for applications in coatings, additives, and drug delivery systems. nih.govrsc.org The synthesis can be designed to be catalyst-free under certain conditions, which is advantageous for biomedical applications by avoiding potential toxicity from catalyst residues. nih.govrsc.org

Advanced Analytical Characterization of Trimethylolpropane Trilaurate

Spectroscopic Confirmation of Molecular Structure

Spectroscopic methods are fundamental in verifying the molecular structure of Trimethylolpropane (B17298) trilaurate by identifying its functional groups and mapping the connectivity of its atoms.

FTIR spectroscopy is a powerful technique used to identify the functional groups present in a molecule. The FTIR spectrum of Trimethylolpropane trilaurate is characterized by specific absorption bands that confirm the presence of the ester linkages and the long hydrocarbon chains. The formation of the ester is primarily confirmed by the appearance of a strong carbonyl (C=O) stretching band and the C-O stretching band, which are absent in the spectra of the precursor, trimethylolpropane. scispace.comikm.org.my

Key characteristic absorption bands for this compound are detailed in the table below.

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| Ester Carbonyl (C=O) | Stretching | 1740 - 1750 ikm.org.my |

| C-O | Stretching | 1150 - 1250 |

| Alkane C-H | Stretching | 2850 - 2960 |

| Methylene C-H | Bending | ~1465 |

| Methyl C-H | Bending | ~1375 |

This interactive data table provides a summary of the key FTIR absorption bands used to identify this compound.

The most definitive peak is the strong absorption around 1743 cm⁻¹, which is indicative of the ester carbonyl group. ikm.org.my The presence of long aliphatic chains from the lauric acid component is confirmed by the strong C-H stretching vibrations between 2850 and 2960 cm⁻¹.

NMR spectroscopy provides detailed information about the atomic structure of a molecule, allowing for the precise mapping of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. scispace.com The spectra for this compound show distinct signals that correspond to the trimethylolpropane core and the three laurate ester chains. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the different chemical environments of hydrogen atoms. libretexts.org

| Proton Environment | Chemical Shift (δ, ppm) | Description |

| -CH₂-O-C=O | ~4.0 | Methylene protons on the TMP core attached to the ester oxygen |

| -C(=O)-CH₂- | 2.2 - 2.4 ikm.org.my | Methylene protons on the laurate chain alpha to the carbonyl group |

| -CH₂- (chain) | 1.2 - 1.6 | Methylene protons along the laurate fatty acid chain |

| -CH₂-CH₃ (TMP core) | ~1.4 | Methylene protons of the ethyl group on the TMP core |

| -CH₃ (chain) | ~0.88 | Terminal methyl protons of the laurate fatty acid chains |

| -CH₃ (TMP core) | ~0.85 | Terminal methyl protons of the ethyl group on the TMP core |

This interactive data table summarizes the expected ¹H NMR chemical shifts for this compound.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum distinguishes the carbon atoms in the molecule. vscht.cz

| Carbon Environment | Chemical Shift (δ, ppm) | Description |

| -C=O | ~173 ikm.org.my | Carbonyl carbon of the ester groups |

| -CH₂-O-C=O | ~63 | Methylene carbons on the TMP core attached to the ester oxygen |

| Quaternary Carbon | ~41 | Central quaternary carbon of the TMP core |

| -C(=O)-CH₂- | ~34 | Methylene carbon on the laurate chain alpha to the carbonyl group |

| -CH₂- (chain) | 22 - 32 | Methylene carbons along the laurate fatty acid chain |

| -CH₃ (chain) | ~14 | Terminal methyl carbon of the laurate fatty acid chains |

| -CH₂-CH₃ (TMP core) | ~23 | Methylene carbon of the ethyl group on the TMP core |

| -CH₃ (TMP core) | ~7 | Terminal methyl carbon of the ethyl group on the TMP core |

This interactive data table summarizes the expected ¹³C NMR chemical shifts for this compound.

Chromatographic Methods for Purity and Compositional Analysis

Chromatographic techniques are employed to separate the components of a mixture, allowing for the quantification of the desired product and the identification of byproducts or unreacted starting materials.

GC-FID is a standard method for assessing the purity of this compound. measurlabs.com This technique separates compounds based on their volatility and interaction with a stationary phase. In the analysis of trimethylolpropane esters, GC-FID can effectively separate the final triester product from potential intermediates like monoesters and diesters, as well as from unreacted fatty acids. scispace.comresearchgate.net The flame ionization detector provides a response proportional to the mass of carbon atoms, allowing for accurate quantification. researchgate.net Purity is determined by comparing the peak area of the triester to the total area of all peaks in the chromatogram. measurlabs.com Synthesized batches of similar trimethylolpropane esters have demonstrated high purity levels, with some products containing up to 98% w/w of the desired triester. scispace.com

| Analyte | Expected Elution Order | Purpose of Measurement |

| Unreacted Lauric Acid | First | Quantify residual starting material |

| Monoester | Second | Identify and quantify reaction intermediate |

| Diester | Third | Identify and quantify reaction intermediate |

| Triester (Product) | Last | Determine purity and yield of the final product |

This interactive data table outlines the typical use of GC-FID for analyzing the composition of a this compound sample.

HPLC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is invaluable for confirming the molecular weight of this compound and providing structural information through fragmentation analysis. The HPLC separates the triester from other components in the sample before it enters the mass spectrometer. The mass spectrometer then ionizes the molecule and measures its mass-to-charge ratio (m/z).

For this compound (C₄₂H₈₀O₆), the expected molecular weight is approximately 696.59 g/mol . In a typical analysis, the molecular ion may be observed as a protonated molecule [M+H]⁺ at m/z 697.59 or as a sodium adduct [M+Na]⁺ at m/z 719.57.

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion. nih.govgre.ac.uk The resulting fragment ions provide further structural confirmation. A common fragmentation pathway involves the neutral loss of one of the laurate chains.

| Ion | Calculated m/z | Description |

| [M+H]⁺ | ~697.6 | Protonated molecular ion |

| [M+Na]⁺ | ~719.6 | Sodium adduct of the molecular ion |

| [M - C₁₂H₂₃O₂]⁺ | ~497.4 | Fragment ion resulting from the loss of one laurate radical |

This interactive data table shows the expected molecular and fragment ions for this compound in HPLC-MS analysis.

Elemental and Trace Analysis for Impurities and Catalytic Residues

Beyond confirming the structure and purity, it is crucial to analyze for trace-level impurities, which may include residual catalysts from the synthesis process or other elemental contaminants. The esterification reaction to produce this compound often employs catalysts such as sulfuric acid or organometallic compounds. scispace.comikm.org.my

Techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are used for the sensitive detection and quantification of these elemental impurities. thermofisher.com This analysis is critical to ensure the final product meets quality specifications, as residual catalysts can affect the performance and stability of the ester. Other potential impurities that can be monitored include unreacted starting materials like trimethylolpropane and lauric acid, or byproducts such as monoesters and diesters, which are typically quantified by chromatographic methods. nih.gov

Energy-Dispersive X-ray Fluorescence (ED-XRF) for Dissolved Metal Ion Concentration

Energy-Dispersive X-ray Fluorescence (ED-XRF) is a powerful and widely adopted analytical technique for determining the elemental composition of materials, including the concentration of dissolved metal ions in synthetic esters like this compound. quimlab.com.brmalvernpanalytical.comitlinc.com This non-destructive method offers several advantages for the analysis of lubricating oils and fluids, such as rapid analysis times, minimal sample preparation, and the ability to detect a broad range of elements simultaneously. rigaku.combiolab.com.tr

The fundamental principle of ED-XRF involves bombarding a sample with X-rays from a primary source. spectro.com This causes the ejection of inner-shell electrons from the atoms within the sample. spectro.com Electrons from higher energy outer shells then drop to fill these vacancies, releasing a fluorescent X-ray in the process. spectro.com The energy of this emitted X-ray is characteristic of the element from which it originated, and the intensity of the X-rays at a specific energy is proportional to the concentration of that element in the sample. spectro.com An energy-dispersive detector measures the energy and intensity of all the emitted X-rays simultaneously, generating a spectrum that allows for both qualitative and quantitative analysis of the elemental composition. spectro.com

In the context of this compound, which is utilized in various industrial applications including as a lubricant base stock, ED-XRF is an effective tool for quality control and for monitoring the condition of the fluid during use. rigaku.comazom.com The presence and concentration of dissolved metal ions can indicate wear and tear on machinery, contamination, or the depletion of certain additive packages. quimlab.com.brgeotechenv.com For instance, the detection of elements like iron, chromium, and lead can signal the wear of engine components. quimlab.com.br

Modern ED-XRF spectrometers are capable of detecting a wide array of elements, typically from sodium to uranium, at concentrations ranging from parts per million (ppm) to near 100%. azom.comlabcompare.com The analysis of lubricating oils by ED-XRF is governed by standardized test methods, such as ASTM D7751 and ASTM D6481, which provide guidelines for the determination of additive elements like phosphorus, sulfur, calcium, and zinc. rigaku.comazom.comxrs.be

Detailed Research Findings

While specific research studies focusing exclusively on the ED-XRF analysis of dissolved metal ions in this compound are not widely published, extensive research on analogous synthetic ester lubricants provides a strong basis for understanding the expected findings. The data presented in the following tables are illustrative of the typical results obtained from such analyses and are based on the established capabilities of the ED-XRF technique in the field of lubricant analysis.

The first data table showcases the results of a quality control analysis on a new, unused batch of this compound. The concentrations of various metal ions are expected to be below certain specified limits, ensuring the purity of the product before it enters service.

Table 1: ED-XRF Analysis of Dissolved Metal Ions in Unused this compound

| Element | Symbol | Concentration (ppm) | Specification Limit (ppm) |

|---|---|---|---|

| Iron | Fe | < 5 | ≤ 10 |

| Copper | Cu | < 2 | ≤ 5 |

| Lead | Pb | < 1 | ≤ 2 |

| Tin | Sn | < 1 | ≤ 2 |

| Nickel | Ni | < 2 | ≤ 5 |

| Aluminum | Al | < 5 | ≤ 10 |

| Silicon | Si | < 10 | ≤ 20 |

The second data table provides an example of the analysis of an in-service this compound sample taken from industrial machinery after a period of operation. The elevated levels of certain metal ions can be indicative of specific wear mechanisms occurring within the equipment.

Table 2: ED-XRF Analysis of Dissolved Metal Ions in In-Service this compound

| Element | Symbol | Concentration (ppm) | Potential Source of Wear |

|---|---|---|---|

| Iron | Fe | 150 | Cylinders, gears, bearings |

| Copper | Cu | 75 | Bushings, bearings, coolers |

| Lead | Pb | 25 | Bearings, solder |

| Tin | Sn | 15 | Bearings, piston coatings |

| Chromium | Cr | 30 | Piston rings, liners |

| Aluminum | Al | 45 | Pistons, housings, bearings |

| Nickel | Ni | 10 | Shafts, valves, gears |

These illustrative findings underscore the utility of ED-XRF as a rapid and reliable method for monitoring the health of both the lubricant and the machinery it protects. The ability to perform multi-element analysis with high precision makes it an invaluable tool in predictive maintenance programs and for ensuring the quality and performance of synthetic esters like this compound. quimlab.com.br

Tribological Performance of Trimethylolpropane Trilaurate As a Lubricant Component

Role as a Synthetic Base Oil in Lubricant Formulations

As a synthetic base oil, trimethylolpropane (B17298) trilaurate offers a unique combination of properties that make it suitable for high-performance lubricant formulations. Its molecular structure, which lacks the β-hydrogens susceptible to thermal degradation, contributes to its enhanced stability compared to some other bio-based lubricants.

Research has consistently demonstrated that trimethylolpropane (TMP) esters, including trimethylolpropane trilaurate, exhibit superior physicochemical properties when compared to conventional mineral oils and some other bio-based lubricants. google.com Synthetic esters generally offer better low-temperature properties, higher flash points, lower volatility, and greater oxidative stability. google.com

A study on palm kernel oil-based trimethylolpropane ester revealed a high flash point (above 300°C) and a high viscosity index (157), indicating less change in viscosity with temperature fluctuations compared to many mineral oils. asianpubs.org Another investigation into a high oleic trimethylolpropane triester (HO-TMPTE) derived from palm oil reported a viscosity of 44.3 mm²/s at 40°C, meeting the ISO 46 oil standard, and an exceptional viscosity index of 219, which is higher than some commercial trimethylolpropane trioleate brands. nih.gov

The following table provides a comparative overview of the typical properties of this compound, a conventional mineral oil, and another bio-based lubricant (rapeseed oil).

Table 1: Comparative Properties of Lubricant Base Oils

| Property | This compound (Typical) | Mineral Oil (ISO VG 46) | Rapeseed Oil |

|---|---|---|---|

| Viscosity Index | ~150-180 | ~95-105 | ~170-220 |

| Pour Point (°C) | -10 to -30 | -15 to -25 | -10 to -20 |

| Flash Point (°C) | >280 | ~220 | ~325 |

| Oxidative Stability | Good to Excellent | Fair to Good | Poor to Fair |

The viscosity-temperature relationship of a lubricant is a critical parameter for its operational range. This compound generally exhibits a high viscosity index (VI), signifying a relatively low change in viscosity with temperature. asianpubs.org This characteristic is advantageous for applications experiencing a wide range of operating temperatures.

The low-temperature flow characteristics of trimethylolpropane esters are also noteworthy. The pour point, which is the lowest temperature at which the oil will flow, is a key indicator of its suitability for cold environments. Research on trimethylolpropane esters derived from palm kernel oil has shown pour points around -1°C to 1°C. asianpubs.org However, modifications to the fatty acid composition can significantly improve these properties. For instance, a trimethylolpropane trilevulinate ester demonstrated a pour point of -27°C. frontiersin.org Another study on a hyper-branched nonaoleate trimethylolpropane (NOTMP) reported an even lower pour point of -34°C, along with a high viscosity index of 237. biointerfaceresearch.com

The following table illustrates the typical viscosity of a trimethylolpropane ester at different temperatures, showcasing its favorable viscosity-temperature dependence.

Table 2: Viscosity of a Palm Kernel Oil-Based Trimethylolpropane Ester at Different Temperatures

| Temperature (°C) | Kinematic Viscosity (cSt) |

|---|---|

| 40 | 28.9 |

| 100 | 6.4 |

Enhancement of Tribological Performance as a Lubricant Additive

Beyond its role as a base oil, this compound can be incorporated as an additive to enhance the tribological properties of other lubricant formulations. Its polar ester groups contribute to its surface activity, which is beneficial for friction and wear reduction.

The polarity of this compound molecules allows them to adsorb onto metal surfaces, forming a protective film that reduces friction, particularly under boundary lubrication conditions where direct asperity contact is more likely. biointerfaceresearch.com This adsorbed layer can withstand high pressures and prevent direct metal-to-metal contact, thereby minimizing friction and wear.

Under boundary lubrication, the effectiveness of the lubricant is determined by the strength and integrity of this adsorbed film. The long fatty acid chains of the laurate component in this compound contribute to the formation of a dense and robust lubricating film. Studies on trimethylolpropane esters have shown that their polar end groups are instrumental in reducing the friction coefficient by lowering the surface energy of the metallic parts. biointerfaceresearch.com

The anti-wear properties of this compound, both as a base oil and as an additive, have been evaluated through various tribological tests, with wear scar diameter (WSD) being a key performance metric. When a trimethylolpropane trilevulinate ester was added to mineral oil at a 10% concentration, the wear scar diameter was reduced by 21% compared to the mineral oil alone (0.62 mm vs. 0.78 mm). frontiersin.org

In another study, the addition of a palm oil-based trimethylolpropane ester to a polyalphaolefin (PAO) base oil demonstrated a significant reduction in wear. A blend containing 5% of the TMP ester resulted in a 39.65% smaller wear scar diameter on a sliding pin compared to the neat PAO. utm.my This highlights the potent anti-wear capabilities of TMP esters even at low concentrations.

The following table presents data from a study on the effect of adding a trimethylolpropane ester to a PAO base oil on wear scar diameter.

Table 3: Wear Scar Diameter of PAO Blends with Trimethylolpropane Trioleate

| Lubricant | Wear Scar Diameter (μm) | Percentage Reduction vs. Neat PAO |

|---|---|---|

| Neat PAO | ~450 | - |

| PAO + 5 vol% TMP Trioleate | ~270 | 39.65% |

The performance of a lubricant is often determined by the synergistic interaction of its base oil and various additives. Research has shown that trimethylolpropane esters are compatible with a range of conventional lubricant additives.

A study on a high oleic palm oil-based TMPE demonstrated a successful formulation for a tapping oil that included an extreme pressure (EP) and anti-wear (AW) additive (alkyl phosphate), a lubricity improver (sulfurized vegetable oil), and a metal passivator. frontiersin.org This indicates good compatibility and the potential for synergistic effects with these types of additives.

Furthermore, the compatibility of a palm oil-based TMPE with the antioxidant Irganox L135 has been reported. researchgate.net The addition of 1% Irganox L135 to the TMPE base oil led to a reduction in the coefficient of friction from 0.08 to 0.06. researchgate.net However, the same study noted an increase in the wear scar diameter, suggesting that the addition of a dedicated anti-wear additive would be necessary to optimize the formulation. researchgate.net

Research on the tribological compatibility of a palm trimethylolpropane ester with additives such as glycerol (B35011) mono-oleate (GMO), molybdenum dithiocarbamate (B8719985) (MoDTC), and zinc dialkyldithiophosphate (ZDDP) has also been conducted. mdpi.com These studies are crucial for understanding how TMP esters interact with commonly used additives to either enhance or potentially antagonize their performance.

Impact of Molecular Structure (Chain Length and Branching) on Lubricity Characteristics

The lubricity of synthetic esters, including this compound, is intrinsically linked to their molecular architecture, specifically the chain length and degree of branching of the constituent acid and alcohol moieties. machinerylubrication.comproquest.com These structural factors govern how the lubricant molecules interact with each other and with metal surfaces, ultimately defining their performance in reducing friction and wear. machinerylubrication.com

Generally, longer, linear carbon chains in the ester structure enhance boundary lubrication. machinerylubrication.com This is because longer chains provide stronger van der Waals forces, leading to the formation of a more robust and durable lubricant film on metal surfaces. mdpi.com This film acts as a protective barrier, preventing direct metal-to-metal contact, especially under high load and low-speed conditions characteristic of the boundary lubrication regime. machinerylubrication.commdpi.com Conversely, increased molecular branching can hinder the molecule's ability to form a dense, protective film on the surface, which may affect wear protection. proquest.com

The polarity of the ester group also plays a crucial role. Ester linkages are polar, which causes them to adsorb onto metal surfaces, creating a lubricating film that reduces friction. machinerylubrication.commdpi.com However, the effectiveness of this polarity can be influenced by the surrounding carbon chains; excessive branching can shield the ester groups, reducing their surface activity. machinerylubrication.com For esters of the same molecular type, those with the ester group located centrally within the molecule tend to exhibit better lubrication performance. researchgate.net

Studies comparing esters with different structures have shown that friction and wear are significantly influenced by these molecular characteristics. proquest.commdpi.com For instance, research has indicated that while alcohol structure, acid chain length, and acid chain branching all affect wear in ester base stocks, the acid chain length has a more dominant influence on the friction coefficient. proquest.com Linear molecules have been observed to show significantly lower wear than their branched counterparts with a similar number of carbons, suggesting that branching can impede the film-forming capability. proquest.com

Trimethylolpropane (TMP) esters, such as this compound, are synthesized from a neopentyl polyol (TMP) which provides a compact, branched core structure. proquest.comfrontiersin.org The properties are then determined by the fatty acid chains attached to this core. The use of lauric acid (a C12 saturated fatty acid) results in a molecule with good thermal and oxidative stability. The branching originating from the TMP core contributes to excellent low-temperature fluidity and a high viscosity index, meaning its viscosity changes less with temperature variations. biointerfaceresearch.comresearchgate.net The specific arrangement of three long fatty acid chains around the central TMP molecule allows for a balance of properties, providing both effective boundary lubrication due to the chain length and polarity, and the favorable viscosity-temperature characteristics conferred by the branched core. machinerylubrication.comfrontiersin.org

Integration of Trimethylolpropane Trilaurate in Polymer Science and Engineering

Functionality as a Bio-Plasticizer in Polymer Compositions

Research into environmentally friendly, phthalate-free plasticizers has led to the investigation of bio-based esters derived from polyols and vegetable oils. scielo.br Among these, triesters of trimethylolpropane (B17298), such as epoxidized trimethylolpropane trioleate (EPO), serve as a functional analog for understanding the performance of Trimethylolpropane Trilaurate. These compounds are explored for their potential to replace conventional petrochemical plasticizers in polymer formulations. scielo.br Their synthesis from renewable sources like oleic acid positions them as sustainable alternatives in the polymer industry. scielo.br

Esters derived from trimethylolpropane have demonstrated good compatibility with Polyvinyl Chloride (PVC) resin. scielo.br The presence of polar ester groups allows for effective interaction with the polarized C-Cl bonds within the PVC polymer chains, which is essential for successful plasticization. scielo.br Studies on epoxidized trimethylolpropane trioleate (EPO), a structurally similar triester, confirm its viability as a plasticizer for PVC. scielo.brscielo.br When blended with PVC resin at concentrations of 50 parts per hundred resin (PHR), EPO integrates well into the polymer matrix, indicating a high degree of compatibility. scielo.br This compatibility is fundamental for achieving a homogeneous material with desirable physical properties.

A critical aspect of plasticizer performance is its efficiency in softening the polymer and its resistance to migrating out of the polymer matrix over time. High molecular weight plasticizers are known to exhibit lower migration rates. nih.gov

Migration Resistance: The migration stability of plasticizers is often evaluated through leaching tests using solvents that simulate contact with fatty foods, such as n-heptane. scielo.br In a comparative study, PVC plasticized with epoxidized trimethylolpropane trioleate (EPO) showed significantly better resistance to extraction than PVC plasticized with the commercial low molar mass plasticizer di(2-ethylhexyl) 1,2-cyclohexanoate (DOCH). scielo.br The higher molar mass of EPO is a key factor in its improved resistance to exudation. scielo.brnih.gov

Plasticizing Efficiency: Plasticizing efficiency is often assessed by measuring the reduction in the glass transition temperature (Tg) and the hardness of the final PVC compound. scielo.br A more efficient plasticizer typically results in a lower Tg and reduced hardness. Due to its higher molar mass, EPO leads to a slight increase in the glass transition temperature and hardness compared to formulations with DOCH. scielo.brscielo.br This suggests that while it is an effective plasticizer, its efficiency in terms of softening is slightly lower than the smaller commercial plasticizer it is intended to replace. scielo.br

| Property | PVC with 50 PHR DOCH | PVC with 50 PHR EPO | PVC with 25 PHR DOCH + 25 PHR EPO |

|---|---|---|---|

| Weight Loss in n-heptane (%) | 19 | 13 | 10 |

| Shore D Hardness | 41 | 47 | 45 |

The incorporation of trimethylolpropane-based esters as plasticizers has a direct impact on the mechanical and thermal characteristics of the resulting polymer composites.

Mechanical Properties: In PVC formulations, EPO has been shown to improve the elongation at break compared to compounds plasticized solely with DOCH. scielo.br However, this improvement in flexibility is accompanied by a slight decrease in tensile strength. scielo.br The addition of trimethylolpropane triacrylate (TMPTA) as a coupling agent in polypropylene-cellulose biocomposites has also been shown to significantly improve tensile strength, flexural modulus, and impact strength at low concentrations (2.0 wt%). taylors.edu.my This enhancement is attributed to the crosslinking of the monomer with hydroxyl groups on the cellulose, leading to better adhesion between the filler and the polymer matrix. taylors.edu.my

Thermal Properties: The use of EPO as a plasticizer enhances the thermal stability of PVC. scielo.br Thermogravimetric analysis (TGA) shows that PVC compounds containing EPO have higher degradation temperatures compared to those with the commercial plasticizer DOCH. scielo.br This increased stability is a significant advantage for polymer processing and for the lifespan of the end product.

| Property | PVC with 50 PHR DOCH | PVC with 50 PHR EPO | PVC with 25 PHR DOCH + 25 PHR EPO |

|---|---|---|---|

| Tensile Strength (MPa) | 18.4 | 17.0 | 17.5 |

| Elongation at Break (%) | 299 | 320 | 330 |

| Initial Degradation Temp. (Tonset) (°C) | 241.1 | 252.3 | 250.7 |

The molecular structure of a plasticizer is paramount to its performance, particularly its molar mass and the nature of its functional groups. For triesters like this compound and its analogs, the relatively high molecular weight is a defining characteristic that governs compatibility, efficiency, and migration resistance. nih.gov

A higher molar mass generally leads to improved migration resistance, as larger molecules have lower volatility and are less mobile within the polymer matrix. nih.gov This is evident in the lower leaching rates of EPO compared to DOCH. scielo.br However, this increased molecular size can also hinder the plasticizer's ability to intersperse between polymer chains, resulting in a slight increase in hardness and glass transition temperature, which indicates a modest reduction in plasticizing efficiency. scielo.brscielo.br Therefore, an optimal plasticizer structure strikes a balance between a molecular weight high enough to ensure permanence and a molecular architecture that allows for effective disruption of polymer-polymer interactions to impart flexibility. nih.gov

Role in Polymer Crosslinking and Curing Mechanisms (Related Trilaureate Compounds)

While this compound primarily functions as a plasticizer, its structural relative, Trimethylolpropane Triacrylate (TMPTA), is a key component in different polymer applications, specifically in systems that undergo crosslinking and curing. triwillgroup.com

Trimethylolpropane Triacrylate (TMPTA) is a trifunctional monomer widely utilized as a crosslinking agent and reactive diluent in formulations curable by ultraviolet (UV) light and electron beam (EB) radiation. triwillgroup.com Its three acrylate (B77674) groups are highly reactive, allowing it to form a dense, three-dimensional polymer network upon exposure to a radiation source. triwillgroup.comdiva-portal.org

This high functionality and reactivity contribute to several desirable properties in cured coatings, inks, and adhesives:

Rapid Curing: TMPTA's structure facilitates a fast cure response, which is crucial for high-speed industrial processes. triwillgroup.comnbinno.com

High Crosslink Density: The formation of a tightly crosslinked network imparts excellent hardness, toughness, and resistance to chemicals, abrasion, and weathering. triwillgroup.comdiva-portal.org

Viscosity Reduction: In liquid formulations, TMPTA acts as an effective reactive diluent, reducing the viscosity to improve application properties without releasing volatile organic compounds (VOCs). nbinno.com

The addition of TMPTA to a polymer system, such as a polyurethane diacrylate (PUDA), increases the crosslink density, which in turn increases the material's Young's modulus and stress at break while decreasing its elongation at break, making the final product more brittle. diva-portal.org This demonstrates the significant role of the triacrylate functionality in modifying the final mechanical properties of the cured polymer.

Degradation Pathways, Stability, and Environmental Fate of Trimethylolpropane Trilaurate

Oxidative Stability and Degradation Kinetics of Trimethylolpropane (B17298) Trilaurate

The oxidative stability of trimethylolpropane trilaurate is a critical parameter influencing its performance and lifespan in high-temperature applications. The degradation process is primarily driven by thermal-oxidative mechanisms, which can be significantly influenced by various factors including the presence of catalytic metals and the molecular structure of the ester itself.

Thermal-Oxidative Degradation Mechanisms

The thermal-oxidative degradation of polyol esters like this compound is a complex process involving a free-radical chain reaction. The initiation of this process typically involves the abstraction of a hydrogen atom from the ester molecule, often from the methylene groups, to form a carbon-centered radical. In the presence of oxygen, this radical rapidly converts to a peroxy radical.

The propagation phase of the degradation involves the peroxy radical abstracting a hydrogen atom from another ester molecule, forming a hydroperoxide and a new carbon-centered radical, thus continuing the chain reaction. Hydroperoxides are key intermediates in the oxidation process and are relatively unstable at elevated temperatures. researchgate.net Their decomposition leads to the formation of a variety of oxygenated products, including aldehydes, ketones, and carboxylic acids. researchgate.net These products can further react and polymerize, leading to an increase in viscosity and the formation of sludge and deposits. researchgate.net

The primary site of oxidative attack on a polyol ester molecule is often the methylenic group of the polyol fragment. researchgate.net The subsequent decomposition of the resulting products can lead to the formation of carboxylic anhydrides and other degradation products of the carboxylate group. researchgate.net

Table 1: Key Stages in the Thermal-Oxidative Degradation of this compound

| Stage | Description | Key Intermediates/Products |

| Initiation | Formation of a carbon-centered radical through hydrogen abstraction. | Carbon-centered radical (R•) |

| Propagation | Reaction of the carbon-centered radical with oxygen to form a peroxy radical, which then forms a hydroperoxide. | Peroxy radical (ROO•), Hydroperoxide (ROOH) |

| Decomposition | Breakdown of unstable hydroperoxides. | Aldehydes, Ketones, Carboxylic acids |

| Termination | Combination of radicals to form non-radical species. | High molecular weight polymers |

The kinetics of thermal-oxidative degradation are influenced by temperature. Studies on similar polyol esters have shown that the activation energy for thermal-oxidative degradation can be calculated to evaluate the resistance to oxidation. For instance, in one study, the activation energy for the thermal-oxidative degradation of a lubricant was found to be significantly increased by the addition of antioxidants. researchgate.net

Catalytic Effects of Dissolved Metals (e.g., Copper, Iron, Zinc) on Oxidation

The catalytic activity of these metals stems from their ability to cycle between different oxidation states. For example, a metal ion can react with a hydroperoxide in a redox reaction, generating radicals that can initiate or propagate the oxidation chain.

Table 2: Catalytic Effects of Various Metals on Ester Oxidation

| Metal | Catalytic Activity | General Observations |

| Copper | High | Known to be a very effective oxidation catalyst for esters. acs.orgteledos.gr |

| Iron | Moderate to High | Can produce benzylic carbon radicals through single-electron transfer, promoting oxidation. acs.org |

| Zinc | Moderate | Can act as a promoter in some catalytic systems, enhancing the activity of other metals like copper. teledos.grresearchgate.net |

Research has shown that the catalytic effect is not only dependent on the type of metal but also its concentration and the form in which it is present. For instance, the interaction of copper with zinc-containing phases can lead to the formation of highly active sites for reactions. teledos.gr

Influence of Fatty Acid Saturation and Chain Length on Oxidative Resistance

The structure of the fatty acid component of this compound plays a crucial role in its oxidative stability. Specifically, the degree of saturation and the length of the fatty acid chains are key determinants of its resistance to oxidation.

Fatty Acid Saturation: Saturated fatty acids, which lack carbon-carbon double bonds, exhibit significantly better oxidative stability compared to their unsaturated counterparts. researchgate.net The presence of double bonds in unsaturated fatty acids provides reactive sites that are more susceptible to oxidative attack, leading to a faster degradation rate. Polyol esters synthesized from saturated fatty acids demonstrate good oxidative stability. researchgate.net

Fatty Acid Chain Length: The length of the fatty acid chains also influences oxidative resistance. Generally, an increase in the acyl chain length can lead to improved stability. researchgate.net This effect is often attributed to steric hindrance, where longer chains can physically obstruct the approach of oxygen and other reactive species to the vulnerable parts of the molecule. researchgate.net

Table 3: Influence of Fatty Acid Structure on Oxidative Stability of Polyol Esters

| Fatty Acid Characteristic | Effect on Oxidative Stability | Rationale |

| High Saturation | Increased Stability | Absence of reactive double bonds. researchgate.net |

| Longer Chain Length | Increased Stability | Steric hindrance effects that limit oxidative attack. researchgate.net |

Hydrolytic Stability Investigations in Aqueous Environments

This compound, as a polyol ester, generally exhibits good hydrolytic stability due to the sterically hindered nature of its neopentyl carbon backbone. purdue.eduklueber.com However, it is not completely immune to hydrolysis, which is the reverse of the esterification reaction and involves the breakdown of the ester in the presence of water to form the constituent alcohol (trimethylolpropane) and carboxylic acids (lauric acid). researchgate.netmachinerylubrication.com

The rate of hydrolysis is typically very slow for pure esters in water at ambient temperatures. researchgate.net For significant hydrolysis to occur, catalysis is usually required. researchgate.net Acids are effective catalysts for ester hydrolysis; as the reaction proceeds and carboxylic acids are formed, they can auto-catalyze the degradation process, leading to an accelerated breakdown of the ester. purdue.eduresearchgate.net

Several factors influence the rate of hydrolysis:

Temperature: Higher temperatures increase the rate of the hydrolysis reaction. klueber.com

Water Content: The amount of water dissolved in the ester phase limits the reaction rate. klueber.comresearchgate.net

Presence of Catalysts: Acids and bases can significantly speed up hydrolysis. researchgate.net Trace catalyst residues from the manufacturing process can also reduce hydrolytic stability. researchgate.net

Molecular Structure: The steric hindrance provided by the branched structure of polyol esters like this compound contributes to their good hydrolytic stability compared to simpler esters. purdue.eduklueber.com

Table 4: Factors Affecting the Hydrolytic Stability of this compound

| Factor | Influence on Hydrolysis Rate | Mechanism |

| Increased Temperature | Increases | Provides the necessary activation energy for the reaction to proceed faster. klueber.com |

| Increased Water Concentration | Increases | Provides more reactant for the hydrolysis reaction. researchgate.net |

| Presence of Acids | Increases | Acts as a catalyst, accelerating the breakdown of the ester bond. purdue.edu |

| Steric Hindrance | Decreases | The molecular structure shields the ester linkage from attack by water molecules. purdue.edu |

Environmental Biodegradation Studies

This compound is recognized for its biodegradability, which is an important characteristic for environmentally acceptable lubricants. frontiersin.orgnih.gov Biodegradation is the breakdown of organic matter by microorganisms such as bacteria and fungi.

Assessment of Biodegradation Rates in Water and Soil Environments

The biodegradation of this compound in both water and soil environments is an important aspect of its environmental fate. As a triester, it is susceptible to enzymatic hydrolysis by microbial lipases, which is often the initial and rate-limiting step in its biodegradation. zslubes.com This process breaks the ester bonds, releasing trimethylolpropane and lauric acid, which can then be further metabolized by microorganisms.

Studies on similar trimethylolpropane esters have demonstrated their potential for biodegradation. For example, a triester insulation oil derived from trimethylolpropane and saturated fatty acids was found to be readily biodegradable, with a biodegradation rate of 82.2% after 28 days. researchgate.net The complex degradation processes in soil are influenced by various factors including soil properties and environmental conditions. rsc.org

Table 5: Biodegradation Data for a Trimethylolpropane Ester

| Environment | Test Duration | Biodegradation Rate | Source |

| Not specified | 28 days | 82.2% | researchgate.net |

The rate of biodegradation can be influenced by the specific environmental conditions, such as the microbial population present, temperature, oxygen availability, and nutrient levels.

Mechanisms of Environmental Decomposition and Metabolite Formation

The environmental fate of this compound is primarily governed by biodegradation, a process driven by microorganisms present in soil and water. As a synthetic polyol ester, its decomposition pathway involves the enzymatic hydrolysis of its ester bonds. This initial and crucial step is facilitated by extracellular enzymes, such as lipases and esterases, secreted by a wide range of bacteria and fungi.

Metabolite Formation:

Lauric Acid: Following its release, lauric acid, a naturally occurring 12-carbon saturated fatty acid, enters the well-established metabolic pathway of fatty acid beta-oxidation. In this process, the fatty acid is sequentially broken down by microbial enzymes to yield acetyl-CoA. This metabolite then enters the citric acid cycle (Krebs cycle), where it is further oxidized to carbon dioxide and water, releasing energy for the microorganisms. Lauric acid is readily biodegradable in the environment. nih.gov

Trimethylolpropane: The environmental degradation of the trimethylolpropane core is also expected to proceed through microbial action. As a polyhydric alcohol, its biodegradation pathway likely involves a series of oxidation steps. These enzymatic reactions would convert the hydroxyl groups to aldehydes and then to carboxylic acids. These intermediates can then be further metabolized and eventually integrated into the central metabolic pathways of the microorganisms. Trimethylolpropane is considered to be readily biodegradable and is not expected to persist in the environment.

Strategies for Enhancing Long-Term Stability in Formulated Products

The long-term stability of this compound in formulated products is crucial for its performance, particularly in applications involving high temperatures and exposure to oxygen, such as lubricants and hydraulic fluids. The primary degradation pathway in these conditions is thermo-oxidative degradation. To mitigate this, various strategies are employed, with the addition of antioxidants being the most common and effective approach.

Antioxidants function by interrupting the free-radical chain reactions that lead to the oxidative breakdown of the ester. These additives are broadly categorized into two main types: primary and secondary antioxidants.

Primary Antioxidants (Radical Scavengers): These compounds donate a hydrogen atom to the reactive peroxy radicals, converting them into more stable hydroperoxides and preventing further propagation of the oxidation chain.

Phenolic Antioxidants: Sterically hindered phenols, such as 2,6-di-tert-butylphenol (DTBP), are widely used. They are effective over a broad temperature range and help in minimizing changes in viscosity and color deterioration.

Aminic Antioxidants: Aromatic amines, like N-phenyl-alpha-naphthylamine (PANA) and p,p'-dioctyldiphenylamine, are highly effective, especially at elevated temperatures. They are known to significantly improve the thermal stability of polyol esters.

Secondary Antioxidants (Peroxide Decomposers): These antioxidants work by converting hydroperoxides into non-radical, stable products, thus preventing them from breaking down into new radicals.

Research has shown that the combination of primary and secondary antioxidants can have a synergistic effect, providing a more robust and prolonged protection against degradation than either type used alone. The selection of the specific antioxidant package depends on the operating conditions of the final product, including temperature, exposure to metals (which can act as oxidation catalysts), and the presence of other additives.

Beyond the use of antioxidants, other strategies to enhance long-term stability include:

Purification of the Base Ester: Removing impurities from the initial this compound, such as residual catalysts or reactants from its synthesis, can significantly improve its oxidative stability.

Use of Metal Deactivators: In applications where the formulated product is in contact with metal surfaces, such as copper or iron, which can catalyze oxidation, metal deactivator additives can be incorporated to passivate the metal surfaces and inhibit their catalytic activity.

By employing these strategies, the long-term stability of products formulated with this compound can be significantly enhanced, ensuring reliable performance throughout their intended service life.

| Antioxidant Type | Example Compound | Mechanism of Action |

| Primary (Radical Scavenger) | ||

| Phenolic | 2,6-di-tert-butylphenol (DTBP) | Donates a hydrogen atom to peroxy radicals |

| Aminic | N-phenyl-alpha-naphthylamine (PANA) | Donates a hydrogen atom to peroxy radicals |

| Secondary (Peroxide Decomposer) | ||

| Sulfur-containing | Thioethers, Dithiophosphates | Decomposes hydroperoxides to stable products |

Computational and Theoretical Chemistry Applications for Trimethylolpropane Trilaurate

Molecular Modeling and Simulation for Structure-Property Relationships

Molecular modeling, particularly molecular dynamics (MD) simulation, is a fundamental technique used to investigate the physicochemical properties of lubricants such as trimethylolpropane (B17298) trilaurate. mdpi.com By simulating the interactions and movements of atoms and molecules over time, MD can predict various macroscopic properties from first principles, offering insights that are often difficult to obtain through experimentation alone. mdpi.commdpi.com

Research in this area often involves creating a three-layer molecular model, with the lubricant (in this case, a polyol ester like trimethylolpropane trilaurate) positioned between two metallic surfaces, such as nickel aluminide. researchgate.net This setup allows for the study of the lubricant's behavior under shear, varying temperatures, and pressures, mimicking conditions within an engine or industrial machinery. researchgate.net Simulations can calculate key properties such as density, viscosity, and thermal conductivity. mdpi.comresearchgate.net For instance, simulations have been used to predict the thermal conductivity of trimethylolpropane trioleate (TMPTO), a closely related ester, and have shown that the addition of nanoparticles can enhance heat transfer capabilities. researchgate.net

The accuracy of these simulations allows researchers to establish direct relationships between the molecular architecture of the ester—such as chain length and the number of ester groups—and its performance characteristics. mdpi.com Studies have demonstrated that friction tends to decrease as the chain length of the fatty acid esterified to the polyol backbone increases. mdpi.com These computational approaches provide a cost-effective method for screening and designing high-performance lubricant base oils with specific desired properties.

| Property | Simulated Conditions | Key Finding | Source |

|---|---|---|---|

| Friction Coefficient | Varying temperature and pressure | Highest friction coefficients (0.75 to 2.5) were observed at the lowest temperatures and pressures. researchgate.net | researchgate.net |

| Thermal Conductivity | Base fluid (TMPTO) with hBN nanoparticle additives | Predicted thermal conductivity values were in the range of 0.255 – 0.375 W/mK. researchgate.net | researchgate.net |

| Viscosity | Temperatures of 293 K, 343 K, and 393 K | Simulation workflows can obtain reliable estimates of viscosities for industrially relevant ester-based lubricants. acs.org | acs.org |

| Adsorption Behavior | Under shear between metallic surfaces | Increasing pressure and temperature reduce polymer chain mobility, leading to decreased lubricant adsorption on metal surfaces. researchgate.net | researchgate.net |

Rheological Modeling and Classification of Fluid Behavior

Rheology is the study of the flow of matter, and for a lubricant, its rheological properties are paramount to its function. Trimethylolpropane esters, including this compound, are consistently characterized as Newtonian fluids. bohrium.comresearchgate.net This classification means that their viscosity remains constant regardless of the shear rate applied. This is a highly desirable characteristic for lubricants, as it ensures predictable and stable performance across a wide range of operational speeds in machinery.

Studies on trimethylolpropane esters derived from various vegetable oils, such as karanja and jatropha, confirm this Newtonian behavior across a broad temperature range (25°C to 100°C) and at shear rates from 0 to 100 s⁻¹. bohrium.comresearchgate.net The esterification of trimethylolpropane with fatty acids significantly improves the lubricant's properties, including its viscosity index (VI). A high VI indicates that the oil's viscosity changes less with temperature, which is crucial for applications experiencing wide thermal fluctuations. For example, the VI of jatropha oil-based trimethylolpropane ester (JTMPE) was improved to 250, showcasing excellent rheological stability. bohrium.comresearchgate.net

Mathematical models have also been developed to predict the kinematic viscosities of trimethylolpropane ester mixtures based on the functional groups present in the molecules. mdpi.com These models allow for the prediction of viscosity and VI without the need for extensive purification and experimental measurement, accelerating the development of new biolubricant formulations. mdpi.com

| Property | TMP Ester Source | Value/Observation | Source |

|---|---|---|---|

| Fluid Behavior | Karanja and Jatropha Oils | Characterized as a Newtonian fluid across a temperature range of 25°C to 100°C. bohrium.comresearchgate.net | bohrium.comresearchgate.net |

| Viscosity Index (VI) | Jatropha Oil (JTMPE) | Improved from 152 to 250 after synthesis. bohrium.comresearchgate.net | bohrium.comresearchgate.net |

| Viscosity Index (VI) | Karanja Oil (KTMPE) | Improved from 145 to 163 after synthesis. bohrium.comresearchgate.net | bohrium.comresearchgate.net |

| Pour Point | Jatropha Oil (JTMPE) | Decreased from 4°C to -8°C, indicating improved cold-flow properties. bohrium.comresearchgate.net | bohrium.comresearchgate.net |

Tribological Performance Prediction through Data-Driven Approaches

Data-driven methods, particularly those using artificial intelligence and machine learning, are revolutionizing the field of tribology by enabling the accurate prediction of lubricant performance, thus reducing the need for extensive and costly physical experiments. stle.org

Machine learning (ML) algorithms are increasingly used to forecast the tribological behavior of materials and lubricants by identifying complex, non-linear relationships within large datasets. mdpi.commdpi.com These predictive models can be trained on experimental data that includes input parameters like load, speed, temperature, and lubricant composition, to predict output performance metrics such as friction coefficient and wear rate. ardascience.com

Several ML algorithms have proven effective in this domain, including Artificial Neural Networks (ANN), Gradient Boosting Regression (GBR), Support Vector Machines (SVM), and Decision Trees. mdpi.comresearchgate.net For instance, a study involving trimethylolpropane esters utilized an ANN model with a Bayesian Regularization algorithm to predict performance, achieving an exceptional prediction accuracy with a correlation coefficient (R) of 0.99996. researchgate.net This high level of accuracy demonstrates the power of ML to model the intricate interactions in a tribological system. researchgate.net Such models empower researchers to optimize lubricant formulations and operating conditions computationally, accelerating the design of more efficient and durable systems. mdpi.com

| Algorithm/Model | Application Area | Performance/Finding | Source |

|---|---|---|---|

| Artificial Neural Network (ANN) with Bayesian Regularization | Predicting performance of a biolubricant system including TMP esters. | Achieved an exceptional prediction accuracy with a correlation coefficient (R) of 0.99996. researchgate.net | researchgate.net |

| Gradient Boosting Regression (GBR) | Predicting tribological properties of MoS₂ coatings. | Prediction accuracy for friction coefficient and wear rate reached 94.6% and 96.3%, respectively. researchgate.net | researchgate.net |

| Neural Network (NN) | Predicting friction force of micro-textured surfaces. | Demonstrated superior performance with the highest R-squared value (0.99). mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| General ML Approach | Optimizing lubricant formulations. | ML can analyze large datasets to uncover insights previously inaccessible through traditional methods. mdpi.com | mdpi.com |

The Stribeck curve is a fundamental tool in tribology that plots the coefficient of friction as a function of the Hersey number, a dimensionless parameter that combines lubricant viscosity, entrainment speed, and load. stle.org This curve graphically illustrates the transitions between the three primary lubrication regimes: boundary, mixed, and hydrodynamic (or elastohydrodynamic) lubrication. stle.orgbruker.com

Experimental studies on trimethylolpropane trioleate (TMPTO) have been conducted to generate Stribeck curves and characterize its lubricating behavior. researchgate.net The results show that under the tested conditions, TMPTO operates in the mixed and elastohydrodynamic lubrication (EHL) regimes. researchgate.net In the EHL regime, a full fluid film separates the moving surfaces, but the pressure is high enough to cause elastic deformation of the surfaces and a significant increase in lubricant viscosity. Another study on TMP oleate (B1233923) measured an average coefficient of friction of 0.101 in the boundary regime and 0.074 in the fluid film (EHL) regime. researchgate.net

| Compound | Lubrication Regime | Average Coefficient of Friction (COF) | Source |

|---|---|---|---|

| Trimethylolpropane trioleate (TMPTO) | Mixed and Elastohydrodynamic | The Stribeck curves are situated between these two regimes. researchgate.net | researchgate.net |

| Trimethylolpropane (TMP) oleate | Boundary Lubrication | 0.101. researchgate.net | researchgate.net |

| Trimethylolpropane (TMP) oleate | Fluid Film Lubrication | 0.074. researchgate.net | researchgate.net |

Future Research Directions and Emerging Industrial Relevance

Exploration of Novel Sustainable Feedstocks for Synthesis

The traditional synthesis of Trimethylolpropane (B17298) (TMP), a key precursor to TMPTL, relies on petroleum-derived feedstocks like butyraldehyde (B50154) and formaldehyde (B43269). frontiersin.orgosti.gov Future research is intensely focused on shifting this paradigm towards renewable, bio-based sources to reduce the carbon footprint and environmental impact of TMPTL production.

A significant research avenue is the use of bio-alcohols as starting materials. osti.govbiointerfaceresearch.com Biobutanol and biomethanol, which can be produced from the fermentation of starch, lignocellulosic biomass, or other renewable feedstocks, are being explored for conversion into bio-butyraldehyde and bio-formaldehyde, respectively. osti.govresearchgate.net One study demonstrated a process yielding 13 g/L of butyraldehyde from bio-1-butanol and 2.6 g/L of formaldehyde from biomethanol, which were then used to synthesize bio-based TMP. osti.govbiointerfaceresearch.com This integrated approach, combining biotechnology and chemical processes, represents a viable pathway to producing a greener TMP molecule. biointerfaceresearch.com

| Component | Conventional Feedstock | Sustainable Alternative | Source/Process | Key Advantage |

|---|---|---|---|---|

| Trimethylolpropane (TMP) | Butyraldehyde, Formaldehyde | Bio-butanol, Bio-methanol | Fermentation of biomass (e.g., starch, lignocellulose) followed by oxidation osti.gov | Reduces reliance on fossil fuels; lower carbon footprint. |

| Lauric Acid | Petroleum-derived acids | Plant Oils | Extraction from palm kernel oil, coconut oil, non-edible oils (e.g., Jatropha), or waste cooking oil researchgate.netijcce.ac.ir | Renewable resource; promotes agricultural value chains and waste utilization. |

Development of Multifunctional this compound Derivatives

Standard TMPTL offers excellent lubricity and thermal stability, but future applications demand enhanced and tailored properties. Research is actively exploring the chemical modification of the TMPTL structure to create multifunctional derivatives that can perform several roles within a formulation, potentially reducing the need for multiple additives.

One promising area is the synthesis of hyperbranched polyol esters. By chemically modifying Trimethylolpropane trioleate (a related TMP ester), researchers have created hyperbranched structures like nonaoleate trimethylolpropane. researchgate.net This process involves epoxidation of the oleic acid chains, followed by a ring-opening reaction and further esterification. researchgate.net The resulting complex, branched structure can lead to significant improvements in physicochemical properties, such as a lower pour point (-34°C), a higher viscosity index (237), and enhanced oxidative stability (172°C), making the derivative suitable for a wider range of operating temperatures. researchgate.net

Other research focuses on creating acrylated and alkoxylated TMP derivatives. frontiersin.org These modifications introduce new functional groups into the molecule, which can be used as reactive monomers in the production of specialized polymers, coatings, and resins, expanding the utility of TMP-based structures beyond lubrication. frontiersin.orgsci-hub.se

Advanced Formulations with Nanoparticles and Ionic Liquids for Enhanced Performance

To meet the stringent demands of modern machinery, the performance of TMPTL-based lubricants is being augmented through advanced formulations. made-in-china.com The incorporation of nanomaterials and ionic liquids as additives represents a key research direction for creating next-generation lubricants with superior tribological properties.

Nanoparticles: Solid nanoparticles are being investigated as additives in Trimethylolpropane ester (TMPE) formulations to improve load-bearing capacity and anti-wear characteristics. frontiersin.org For instance, the addition of 0.05 wt% hexagonal boron nitride (hBN) nanoparticles to a modified Jatropha oil-based TMPE used as a metalworking fluid resulted in a lower cutting force (383 N) and a reduced cutting temperature (210°C) during machining operations. frontiersin.org This demonstrates the potential of nano-additives to enhance performance in extreme pressure applications.

Ionic Liquids: Ionic liquids (ILs) are salts that are liquid at room temperature and are known for their high thermal stability and low volatility. osti.govnih.gov They are being explored as advanced lubricant additives. Research has shown that oil-miscible, biocompatible ionic liquids can be successfully blended with TMPEs. frontiersin.org The addition of these ILs can significantly reduce friction and wear, particularly in boundary lubrication regimes, by forming a resilient protective film on metal surfaces. frontiersin.orgresearchgate.net This synergy between the polyol ester base stock and ionic liquid additives opens up possibilities for formulating highly durable and efficient biolubricants.

Integration into Circular Economy Models and Biorefinery Concepts

The production and lifecycle of TMPTL are being re-envisioned to align with the principles of a circular economy and biorefining. This holistic approach aims to minimize waste, maximize resource utilization, and create sustainable, closed-loop systems.

The use of waste edible oils for the enzymatic synthesis of TMP esters is a prime example of circularity in action. ijcce.ac.ir This process transforms a low-value waste product into a high-performance biodegradable lubricant, thereby reducing landfill burden and creating economic value from waste streams. ijcce.ac.ir Such models, where waste from one industry becomes the feedstock for another, are central to the circular economy concept.

Furthermore, the synthesis of TMPTL from bio-based feedstocks like lignocellulosic biomass fits seamlessly into the biorefinery model. In a biorefinery, biomass is processed to produce a spectrum of products, including fuels, chemicals, and power, analogous to a petroleum refinery. By producing the necessary precursors (bio-alcohols) for TMPTL within an integrated biorefinery, manufacturers can optimize resource efficiency, reduce transportation costs, and create a more sustainable and economically robust production ecosystem. researchgate.net

Standardization and Regulatory Compliance for Broader Industrial Adoption

For TMPTL and other biolubricants to achieve widespread industrial adoption, the development of clear standards and supportive regulatory frameworks is essential. While general regulations for chemicals and cosmetics exist, specific standards for biolubricants are needed to guarantee performance, quality, and environmental safety. nih.gov

Standardization bodies are working to establish testing protocols and performance benchmarks for properties such as biodegradability, toxicity, oxidative stability, and lubricity. These standards will provide consumers and industrial end-users with the confidence that bio-based products like TMPTL are reliable and effective alternatives to conventional mineral oil-based products.

Regulatory compliance, particularly with environmental legislation, is a key driver for the adoption of biolubricants. Regulations that restrict the use of petroleum-based lubricants in environmentally sensitive areas (e.g., marine, forestry, and agriculture) create significant market opportunities for biodegradable products like TMPTL. Ensuring that TMPTL formulations meet these stringent regulatory requirements is crucial for market access and growth. The establishment of clear labeling and certification for "environmentally acceptable lubricants" will further facilitate their adoption by providing transparent and verifiable claims.

Q & A

Basic: What experimental methodologies are recommended for synthesizing TMTL with high purity?

Answer: